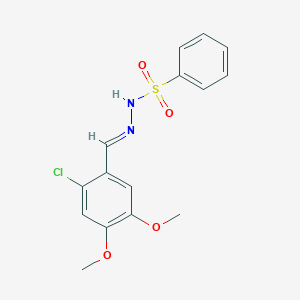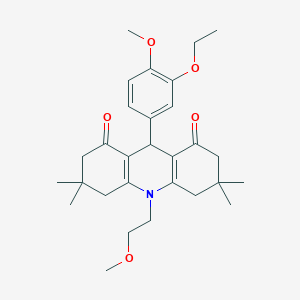
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a ketone group (C=O), a carbon-carbon double bond (C=C), and ether groups (C-O-C) from the methoxy groups. The bromine atom would be a significant site of high electron density .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl rings, addition reactions at the carbon-carbon double bond, or nucleophilic attack at the carbonyl carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the bromine atom .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The molecular structure of compounds similar to 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, have been studied for their crystal structures and intermolecular interactions. These studies reveal details about the dihedral angles, planarity, and weak interactions like C—H⋯O, C—H⋯Br, and π–π stacking, contributing to a deeper understanding of their molecular architecture (Jasinski et al., 2010).
Synthesis and Chemical Properties
Research on related compounds has focused on synthesis methods and chemical properties. For instance, studies on the synthesis of 1-Substituted Benzimidazoles from o-Bromophenyl Isocyanide and Amines offer insights into the chemical reactions and yields of similar bromophenyl compounds (Lygin & Meijere, 2009). Additionally, research on the bromination of related compounds and their reactions under various conditions provides valuable information about their chemical behavior and potential applications (Çetinkaya et al., 2011).
Optoelectronic and Semiconductor Applications
Some studies explore the optoelectronic properties of related chalcone derivatives, highlighting their potential in semiconductor devices. For instance, the nonlinear optical (NLO) properties and electron transfer integrals of certain bromophenyl propenone compounds suggest their suitability for use in organic semiconductor devices (Shkir et al., 2019).
Biological and Medicinal Research
Although information on drug use and dosage is excluded, some research has been conducted on the biological properties of similar compounds. For example, studies on the anti-inflammatory and gastroprotective properties of chalcones related to 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one could provide a foundation for further biomedical research (Okunrobo et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKGCASISVFTMA-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423300.png)
![N'-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423301.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423302.png)
![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)


![N'-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423312.png)
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-Methoxy-5-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B423315.png)
![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)

![N'-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-methoxybenzohydrazide](/img/structure/B423321.png)
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423323.png)